2-クロロブタン

概要

説明

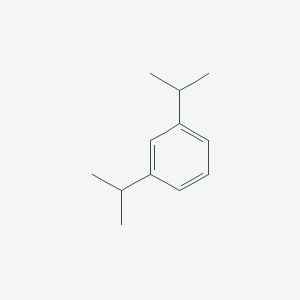

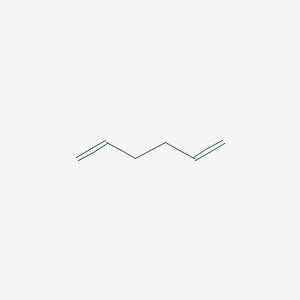

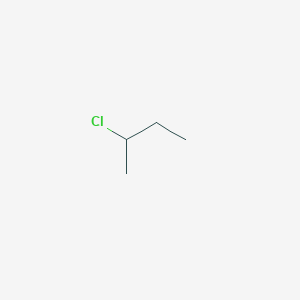

2-Chlorobutane, also known as sec-butyl chloride, is an organic compound with the molecular formula C₄H₉Cl. It is a colorless, volatile liquid at room temperature and is not miscible in water. This compound is part of the alkyl halide family and is characterized by the presence of a chlorine atom attached to the second carbon of a butane chain .

科学的研究の応用

2-Chlorobutane is used in various scientific research applications:

作用機序

Target of Action

2-Chlorobutane, also known as sec-butyl chloride, is a compound with the formula C4H9Cl . It is an alkyl halide, and its primary targets are the molecules it interacts with during its reactions .

Mode of Action

The mode of action of 2-chlorobutane involves its reactivity as an alkyl halide . The reactivity of 2-chlorobutane is due to the presence of the halogen (chlorine) attached to the carbon chain .

Biochemical Pathways

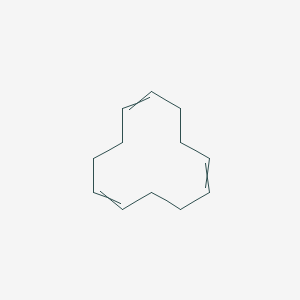

It is known that 2-chlorobutane can be synthesized through the addition of hydrochloric acid to 2-butene . This reaction is two-step, with the pi electrons attacking the chloride hydrogen, which forms a chloride nucleophile. In the second step, the nucleophile attacks the carbocation generated in the first step .

Pharmacokinetics

Despite its polarity, 2-chlorobutane is only slightly soluble in water due to the hydrocarbon chain it’s attached to, making it soluble in nonpolar-organic solvents . These properties could affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of 2-chlorobutane’s action is the formation of new compounds through its reactions. For example, in its synthesis reaction, 2-chlorobutane is formed from 2-butene and hydrochloric acid .

Action Environment

The action of 2-chlorobutane can be influenced by environmental factors. For instance, its boiling point varies depending on what kind of halide is attached and where it is attached . The boiling points of chlorides are lower than bromides or iodides due to the small size of chlorine relative to other halogens, and its weaker intermolecular forces . These factors could influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

2-Chlorobutane plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, 2-Chlorobutane can be involved in substitution reactions where it reacts with nucleophiles, leading to the formation of new compounds. The interaction of 2-Chlorobutane with enzymes such as dehydrogenases and transferases can result in the formation of alcohols and other derivatives .

Cellular Effects

The effects of 2-Chlorobutane on cellular processes are diverse. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chlorobutane can affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production within the cell. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, 2-Chlorobutane exerts its effects through various mechanisms. One of the primary mechanisms is the formation of carbocations during its reactions. When 2-Chlorobutane undergoes a substitution reaction, it forms a carbocation intermediate, which can then react with nucleophiles to form new compounds. This process can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, 2-Chlorobutane can bind to specific biomolecules, altering their structure and function, which can result in changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chlorobutane can change over time due to its stability and degradation properties. 2-Chlorobutane is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that prolonged exposure to 2-Chlorobutane can lead to cumulative effects on cellular function, including alterations in enzyme activity and metabolic processes .

Dosage Effects in Animal Models

The effects of 2-Chlorobutane vary with different dosages in animal models. At low doses, 2-Chlorobutane may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of normal cellular processes. These effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

2-Chlorobutane is involved in several metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The presence of 2-Chlorobutane can also affect metabolic flux, altering the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Chlorobutane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-Chlorobutane can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components. This distribution can influence its activity and function within different cellular contexts .

Subcellular Localization

The subcellular localization of 2-Chlorobutane is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Chlorobutane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization can affect its activity and function, influencing various cellular responses .

準備方法

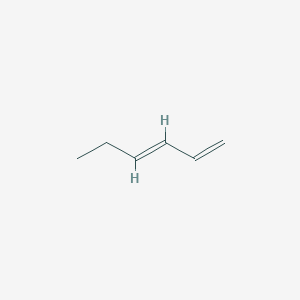

Synthetic Routes and Reaction Conditions: 2-Chlorobutane can be synthesized through the addition of hydrochloric acid to 2-butene. This reaction occurs in two steps:

- The pi electrons of 2-butene attack the hydrogen of hydrochloric acid, forming a chloride nucleophile.

- The chloride nucleophile then attacks the carbocation generated in the first step, resulting in the formation of 2-chlorobutane .

Another method involves the substitution reaction of 2-butanol with hydrochloric acid. This reaction also produces 2-chlorobutane .

Industrial Production Methods: Industrial production of 2-chlorobutane typically follows the same synthetic routes as laboratory preparation, with the addition of optimized reaction conditions to maximize yield and efficiency. The use of catalysts and controlled reaction environments are common practices in industrial settings .

化学反応の分析

Types of Reactions: 2-Chlorobutane undergoes several types of chemical reactions, including:

Substitution Reactions: In these reactions, the chlorine atom is replaced by another atom or group. Common reagents include sodium hydroxide (for nucleophilic substitution) and silver nitrate (for silver halide formation).

Elimination Reactions: These reactions involve the removal of the chlorine atom and a hydrogen atom from adjacent carbons, forming a double bond. Common reagents include potassium hydroxide in ethanol.

Oxidation and Reduction Reactions: While less common, 2-chlorobutane can undergo oxidation to form butanone or reduction to form butane.

Major Products Formed:

Substitution: Produces compounds such as 2-butanol or 2-butyl nitrate.

Elimination: Produces 2-butene.

Oxidation: Produces butanone.

Reduction: Produces butane.

類似化合物との比較

1-Chlorobutane: An isomer of 2-chlorobutane with the chlorine atom attached to the first carbon.

2-Bromobutane: Similar structure but with a bromine atom instead of chlorine.

2-Iodobutane: Similar structure but with an iodine atom instead of chlorine.

Uniqueness of 2-Chlorobutane: 2-Chlorobutane is unique due to its position of the chlorine atom on the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers and other halides, 2-chlorobutane has distinct physical and chemical properties that make it valuable in specific synthetic applications .

特性

IUPAC Name |

2-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023966 | |

| Record name | 2-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | Butane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

157.0 [mmHg] | |

| Record name | 2-Chlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-86-4 | |

| Record name | 2-Chlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV999R2773 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chlorobutane?

A1: 2-chlorobutane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol.

Q2: What spectroscopic techniques are helpful in characterizing 2-chlorobutane?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for identifying the structure of 2-chlorobutane. [] Additionally, infrared (IR) spectroscopy can provide information about the types of bonds present in the molecule. []

Q3: Are there different conformational isomers of 2-chlorobutane?

A3: Yes, 2-chlorobutane exhibits conformational isomerism due to rotation around the C-C bonds. The different conformers have distinct energies and optical rotations. [, ]

Q4: What is a key reaction pathway for 2-chlorobutane?

A4: Dehydrochlorination is a major reaction pathway for 2-chlorobutane, leading to the formation of butenes. This reaction is often studied in the context of catalysis. [, , , ]

Q5: What factors influence the regioselectivity of elimination reactions involving 2-chlorobutane?

A5: Computational studies suggest that the nature of the transition state, particularly its position on the E2 spectrum, plays a crucial role in determining the preferred alkene product. E1cb-like reactions tend to favor the less-substituted alkene, while E1-like reactions favor the more-substituted alkene. []

Q6: How does the stereochemistry of elimination reactions with 2-chlorobutane compare to its regiochemistry?

A6: While regiochemistry is strongly influenced by the nucleophile and reaction conditions, stereochemistry (E vs Z alkene formation) appears less sensitive to these factors, remaining relatively consistent across various nucleophiles. []

Q7: What types of catalysts are effective for 2-chlorobutane dehydrochlorination?

A7: Various catalysts have been investigated for this reaction, including:

- Promoted Alumina Catalysts: Modified alumina (Al2O3-HCl, K-Al2O3) and zirconia-alumina (ZrO2-Al2O3) demonstrate activity attributed to Lewis acid sites. []

- Silver-Promoted Catalysts: Silver supported on alumina (Ag/Al2O3), silica (Ag/SiC), or zirconia-alumina (Ag/ZrO2-Al2O3) have also been studied, with activity linked to both active species distribution and the acid-base properties of the support. []

- Molten Salts: Molten salts like ZnCl2, SnCl2, and CuCl melts have demonstrated catalytic activity in 2-chlorobutane dehydrochlorination. []

Q8: How does the presence of water affect the catalytic dehydrochlorination of 2-chlorobutane?

A8: Studies using metal sulfate catalysts (iron, cobalt, nickel, and zinc) showed that increasing water content generally reduces catalytic activity without significantly affecting activation energies. Interestingly, water content can influence the cis/trans selectivity of butene formation at different temperatures. []

Q9: How is computational chemistry employed in understanding 2-chlorobutane's reactivity?

A9: Ab initio calculations and density functional theory (DFT) are used to:

- Determine the structures and energies of reactants, products, and transition states in reactions involving 2-chlorobutane. [, ]

- Develop Rice–Ramsperger–Kassel–Marcus (RRKM)/Master Equation models to extrapolate experimental kinetic data over a wider temperature range. []

- Study the conformational preferences and optical rotations of 2-chlorobutane and its derivatives. [, ]

- Analyze the binding of 2-chlorobutane with supramolecular hosts like pillararenes. []

Q10: Can computational methods predict the selectivity of pillararene hosts towards different chlorobutane isomers?

A10: Yes, DFT calculations have been used to investigate the binding affinities of ethylated pillar[5]arene (EtP5) and pillar[6]arene (EtP6) with 1-chlorobutane and 2-chlorobutane. The calculations revealed different binding strengths and selectivities, providing insights into the structural factors influencing host-guest interactions. [, ]

Q11: How does 2-chlorobutane behave in binary mixtures with other solvents?

A11: Studies on binary mixtures containing 2-chlorobutane and various solvents like alcohols, alkanes, cyclohexane, and ethers reveal a range of behaviors:

- Positive Deviations from Ideal Behavior: Observed in mixtures with 1,3-dioxolane. []

- Ideal Behavior: Observed in mixtures with 1-chlorobutane. []

- Azeotrope Formation: Observed in mixtures with cyclohexane and tetrahydrofuran at specific pressures. [, ]

Q12: Can theoretical models accurately predict the phase behavior of mixtures containing 2-chlorobutane?

A12: Several models have been employed to predict the phase behavior of these mixtures:

- Group Contribution Models: Modified-UNIFAC and VTPR showed limited accuracy in predicting vapor-liquid equilibrium data for mixtures containing n-hexane and branched chlorobutanes. []

- SAFT-VR Model: This model, especially when incorporating an adjustable parameter (kij) to account for unlike interactions, demonstrated good agreement with experimental data for mixtures containing cyclic ethers and chlorobutane isomers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)